molecular formula C16H11FN2O3 B2463042 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one CAS No. 866150-25-6

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one

カタログ番号: B2463042
CAS番号: 866150-25-6
分子量: 298.273
InChIキー: QZJZLHNMOOJCRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group. The oxadiazole ring is connected via an ether linkage to a para-substituted phenyl ring, which is further functionalized with an ethanone group. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The 2-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the ethanone group may participate in hydrogen bonding or serve as a reactive site for further derivatization .

特性

IUPAC Name

1-[4-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJZLHNMOOJCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NOC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing continuous flow reactors and automated synthesis techniques.

化学反応の分析

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors .

類似化合物との比較

Comparison with Structurally Similar Compounds

Compounds with Varied Oxadiazole Substituents

Fluorophenyl Positional Isomers
  • 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (C₁₀H₉FN₂O₂) This compound substitutes the 2-fluorophenyl group at position 3 of the oxadiazole and replaces the ethanone with a hydroxyl group.
  • 1-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)Ethan-1-one (C₂₄H₂₅FN₂O₂)
    Here, the fluorophenyl group is at position 4, and the oxadiazole is linked to a piperidine ring. The piperidine introduces basicity, which could enhance binding to cationic targets like ion channels or receptors .
Halogenated Phenyl Derivatives
  • 1-(2-(4-Chlorophenyl)-5-Phenyl-1,3,4-Oxadiazol-3(2H)-yl)Ethan-1-one (C₁₆H₁₃ClN₂O₂) This 1,3,4-oxadiazole isomer substitutes chlorine at the para position. The 1,3,4-oxadiazole ring is less thermally stable than 1,2,4-oxadiazoles, which may affect synthetic scalability.

Compounds with Alternative Ring Systems

  • 4-(5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)-1-Phenylpyrrolidin-2-one (C₁₈H₁₄FN₃O₂) Replacing the ethanone-linked phenyl group with a pyrrolidinone ring introduces a lactam structure. The pyrrolidinone enhances rigidity and may improve binding specificity to enzymes like kinases or proteases. However, the larger molecular weight (323.32 g/mol vs. ~296.28 g/mol for the target compound) could reduce bioavailability .
  • 1-[[2-Fluoranyl-4-[5-[4-(2-Methylpropyl)Phenyl]-1,2,4-Oxadiazol-3-yl]Phenyl]Methyl]Azetidine-3-Carboxylic Acid (C₂₃H₂₄FN₃O₃)
    This derivative includes a carboxylic acid group on an azetidine ring, significantly increasing hydrophilicity. Such modifications are often employed to improve solubility in drug design but may limit membrane permeability .

Functional Group Variations

  • The sulfonylphenyl moiety introduces strong electron-withdrawing effects, which could enhance stability under acidic conditions but reduce nucleophilic reactivity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₆H₁₁FN₂O₃ 296.28 2-Fluorophenyl, ethanone Oxadiazole, ketone
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one C₁₈H₁₄FN₃O₂ 323.32 2-Fluorophenyl, pyrrolidinone Oxadiazole, lactam
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol C₁₀H₉FN₂O₂ 208.19 3-Fluorophenyl, ethanol Oxadiazole, hydroxyl
1-(2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one C₁₆H₁₃ClN₂O₂ 300.74 4-Chlorophenyl, ethanone 1,3,4-Oxadiazole, ketone

Research Findings and Implications

  • Bioactivity : The 2-fluorophenyl group in the target compound may enhance insecticidal and fungicidal activities, as seen in related 1,2,4-oxadiazoles with trifluoromethyl groups .
  • Metabolic Stability: Compared to hydroxyl-containing analogs (e.g., C₁₀H₉FN₂O₂), the ethanone group reduces susceptibility to phase I metabolism (e.g., oxidation), improving half-life .
  • Synthetic Accessibility : Sodium ethoxide-mediated methods () are scalable for oxadiazole derivatives but require careful control of reaction conditions to avoid isomerization .

生物活性

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of compound 1 through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethanone
  • Molecular Formula : C16H11FN2O3
  • CAS Number : 866150-25-6
  • Molecular Weight : 298.27 g/mol

The compound's structure features a fluorinated phenyl group linked to an oxadiazole ring via an ether bond, contributing to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compound 1. For instance:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and M21 (melanoma). The results indicated that compound 1 exhibits significant cytotoxic effects with IC50 values in the micromolar range (Table 1) .
Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis and cell cycle arrest
HT2915.0Inhibition of angiogenesis
M2110.0Disruption of microtubule dynamics

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity:

  • Evaluation Against Pathogens : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The biological activities of compound 1 can be attributed to several mechanisms:

  • Apoptosis Induction : Compound 1 triggers apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
  • Cell Cycle Arrest : It has been observed that the compound causes G2/M phase arrest in treated cells, which correlates with its cytotoxic effects.
  • Angiogenesis Inhibition : By interfering with vascular endothelial growth factor (VEGF) signaling pathways, compound 1 inhibits angiogenesis in tumor models .

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • In Vivo Studies : In a murine model of breast cancer, administration of compound 1 resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
  • Combination Therapy : Compound 1 has been investigated in combination with established chemotherapeutics like doxorubicin. Preliminary results suggest enhanced efficacy and reduced side effects when used in tandem .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。